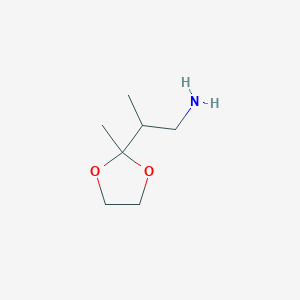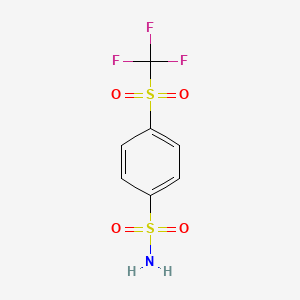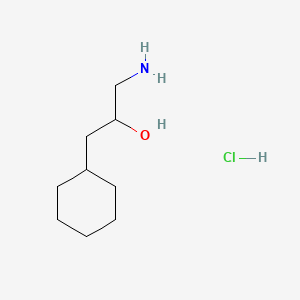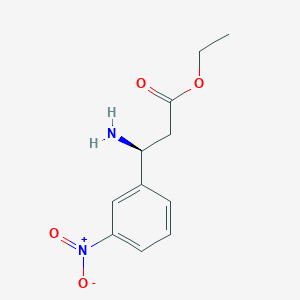![molecular formula C13H17ClN2O2 B13500436 tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)
tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyridinyl group, and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate typically involves multiple steps. One common method starts with the preparation of the cyclopropyl intermediate, followed by the introduction of the chloropyridinyl group. The final step involves the formation of the carbamate linkage with the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions: tert-Butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloropyridinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学研究应用
Chemistry: In chemistry, tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- tert-Butyl carbamate
- tert-Butyl (6-chloropyridin-2-yl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Comparison: tert-Butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate is unique due to its combination of a chloropyridinyl group and a cyclopropyl group. This structural feature distinguishes it from other similar compounds, providing unique chemical and biological properties. For example, the presence of the chloropyridinyl group may enhance its binding affinity to certain biological targets, while the cyclopropyl group can influence its stability and reactivity .
属性
分子式 |
C13H17ClN2O2 |
|---|---|
分子量 |
268.74 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17ClN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)9-5-4-8-15-10(9)14/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI 键 |
MHFANNXOWXMIGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
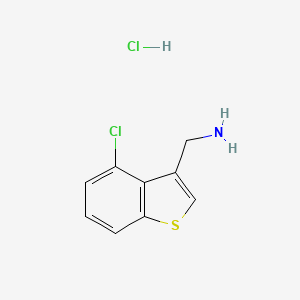
![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)

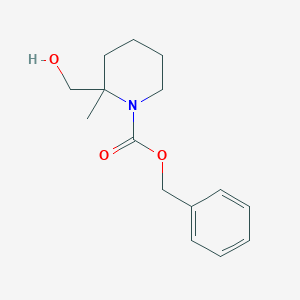
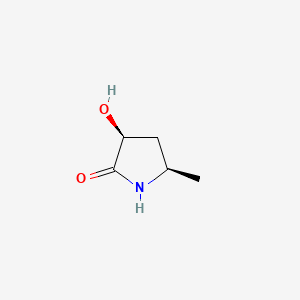

![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
